N-[1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(2,2-DIFLUOROETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features multiple functional groups, including pyrazole and isoxazole rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of N4-[1-(2,2-DIFLUOROETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, starting with the preparation of the pyrazole and isoxazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N~4~-[1-(2,2-DIFLUOROETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
N~4~-[1-(2,2-DIFLUOROETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antifungal or antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N4-[1-(2,2-DIFLUOROETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N~4~-[1-(2,2-DIFLUOROETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
- N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine
- N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-4-amine
These compounds share similar structural features but may differ in their chemical reactivity and biological activity, highlighting the uniqueness of N4-[1-(2,2-DIFLUOROETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE.
Properties
Molecular Formula |
C19H19F2N7O2 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[1-(2,2-difluoroethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H19F2N7O2/c1-9-16-13(5-14(23-19(16)30-26-9)12-6-22-27(4)7-12)18(29)24-17-10(2)25-28(11(17)3)8-15(20)21/h5-7,15H,8H2,1-4H3,(H,24,29) |
InChI Key |
PYZOTFGUOOIFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(F)F)C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C |
Origin of Product |
United States |
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